12(S)-HPETE methyl ester 12(S)-HPETE methyl ester 12(S)-HPETE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12(S)-HPETE with methanol. It is a fatty acid methyl ester and a hydroperoxy fatty ester. It derives from a methyl arachidonate and a 12(S)-HPETE. It is an enantiomer of a 12(R)-HPETE methyl ester.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1895732
InChI: InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1
SMILES:
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

12(S)-HPETE methyl ester

CAS No.:

Cat. No.: VC1895732

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

12(S)-HPETE methyl ester -

Specification

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate
Standard InChI InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1
Standard InChI Key BCEKIAHCCATNGN-NTDAYINTSA-N
Isomeric SMILES CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO
Canonical SMILES CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO

Introduction

Chemical Identity and Structure

Chemical Classification

12(S)-HPETE methyl ester belongs to the family of fatty acid methyl esters (FAMEs), which are derived by the transesterification of fatty acids with methanol. Specifically, it results from the formal condensation of the carboxy group of 12(S)-HPETE with methanol, creating an ester bond. Within the chemical taxonomy, it is classified as:

  • A fatty acid methyl ester

  • A hydroperoxy fatty ester

  • An enantiomer of 12(R)-HPETE methyl ester

Structural Features

The compound's structure is characterized by:

  • A 20-carbon chain (icosa-) with four double bonds (-tetraen-) at positions 5, 8, 10, and 14

  • A hydroperoxy (-OOH) group at the 12 position with S-stereochemistry

  • A methyl ester group (-COOCH3) at one end of the molecule

  • Specific geometric isomerism with Z (cis) configuration at positions 5, 8, and 14, and E (trans) configuration at position 10

This particular stereochemical arrangement contributes significantly to the compound's biological activity and chemical reactivity.

Physical and Chemical Properties

Based on the available research data, 12(S)-HPETE methyl ester possesses the following properties:

PropertyValueSource
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Chemical Namemethyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate
Functional GroupsHydroperoxy, methyl ester, polyunsaturated
StereochemistryS-configuration at C-12
Related Compounds12(S)-HPETE, methyl arachidonate

Synthesis Methods

Chemical Synthesis from 12(S)-HETE

One of the documented synthesis routes for 12(S)-HPETE methyl ester involves starting with 12(S)-hydroxyeicosatetraenoic acid methyl ester (12(S)-HETE methyl ester). According to research by Nagata et al., this precursor is converted to a phosphite intermediate (compound 17), which upon treatment with hydrogen peroxide yields 12(S)-HPETE methyl ester (compound 18).

The synthesis process involves:

  • Preparation of 12(S)-HETE methyl ester

  • Conversion to phosphite intermediate

  • Treatment with hydrogen peroxide

  • Formation of 12(S)-HPETE methyl ester with partially retained configuration

This synthetic approach is notable for its stereochemical outcome, as the reaction proceeds with partial retention of configuration at the C-12 position, which is somewhat unusual for nucleophilic displacement reactions.

Alternative Synthesis Approaches

While the search results don't provide detailed alternative synthesis methods specifically for 12(S)-HPETE methyl ester, related compounds such as 11R- and 11S-HETE and their corresponding hydroperoxides have been synthesized through various approaches. These methods could potentially be adapted for the synthesis of 12(S)-HPETE methyl ester with appropriate modifications to the reaction conditions and starting materials.

The synthesis of similar compounds typically involves:

  • Wittig olefination strategies

  • Stereoselective oxidation reactions

  • Careful control of reaction conditions to maintain the desired stereochemistry

Analytical Methods for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents an important analytical technique for the characterization of 12(S)-HPETE methyl ester and related compounds. The typical approach involves:

  • Preparation of methyl ester trimethylsilyl ether (MeTMS) derivatives

  • Analysis in positive-ion electron impact mode (70 eV)

  • Temperature-programmed analysis (typically starting at 160°C and increasing to 300°C at 10°C/min)

  • Use of fused silica capillary columns for separation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides another powerful approach for analyzing 12(S)-HPETE methyl ester and similar compounds:

  • Separation using C18 columns

  • Mobile phase typically consisting of acetonitrile/water/glacial acetic acid mixtures

  • Analysis in positive ion mode for methyl esters

  • Precursor ion scanning and MS/MS fragmentation for structural confirmation

  • High-resolution mass spectrometry for accurate mass determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy plays a crucial role in confirming the structure and stereochemistry of 12(S)-HPETE methyl ester:

  • 400 MHz 1H NMR studies, including NOE difference experiments

  • 2D J-resolved spectroscopy for determining coupling constants

  • Analysis of conformational properties

  • Confirmation of double bond geometry and stereochemistry at the C-12 position

Biological Significance and Roles

Relationship to Arachidonic Acid Metabolism

12(S)-HPETE methyl ester is closely related to 12(S)-HPETE, which is one of the monohydroperoxy fatty acids produced during arachidonic acid metabolism, specifically through the lipoxygenase pathway. The parent compound 12(S)-HPETE is formed through the action of 12-lipoxygenase on arachidonic acid, and it plays various roles in inflammatory and signaling processes.

Biological Activities

While the search results don't provide specific biological activities for 12(S)-HPETE methyl ester itself, the parent compound 12(S)-HPETE has been implicated in:

  • Monocyte binding in the vasculature

  • Stimulation of protein kinase C (PKC)

  • Regulation of cellular adhesion molecules

  • Inflammatory processes

  • Potential roles in second messenger systems

The methyl ester derivative likely shares some of these biological properties but may exhibit different pharmacokinetics, cell permeability, and metabolic stability compared to the free acid form.

Pathophysiological Implications

Research on 12-lipoxygenase products, including both 12-HETE and 12-HPETE, suggests potential roles in various pathophysiological conditions:

  • Decreased glucose-stimulated insulin secretion in pancreatic islets

  • Reduced islet viability

  • Activation of second messengers including c-Jun N-terminal kinase and p38 MAPK

  • Contribution to mitochondrial and oxidative stress

  • Potential involvement in inflammatory diseases

The methyl ester form may be used in research settings to investigate these effects, potentially offering improved cellular uptake compared to the free acid form.

Relationship to Other Compounds

Parent-Derivative Relationship

12(S)-HPETE methyl ester exists in a parent-derivative relationship with several compounds:

  • It is a derivative of 12(S)-HPETE, formed by esterification with methanol

  • It is functionally related to methyl arachidonate, sharing the fatty acid backbone structure

  • It is an enantiomer of 12(R)-HPETE methyl ester, differing only in the stereochemistry at the C-12 position

Comparison with Related Eicosanoids

The compound belongs to a broader family of eicosanoid derivatives, with structural and functional relationships to several other compounds:

CompoundRelationship to 12(S)-HPETE methyl esterKey Differences
12(S)-HPETEParent compound (free acid)Lacks methyl ester group
12(S)-HETE methyl esterReduced formHas -OH instead of -OOH at C-12
11(S)-HPETE methyl esterPositional isomerHydroperoxy group at C-11 instead of C-12
12(R)-HPETE methyl esterEnantiomerR instead of S stereochemistry at C-12
Methyl arachidonatePrecursorLacks hydroperoxy group

Research Applications

Use as a Biochemical Tool

12(S)-HPETE methyl ester serves as an important tool in biochemical research:

  • As a standard for analytical method development and validation

  • For studying the effects of hydroperoxy eicosanoids on biological systems

  • For investigating structure-activity relationships of eicosanoids

  • As a starting material for the synthesis of other eicosanoid derivatives

Metabolic Studies

The compound has applications in metabolic studies focusing on arachidonic acid pathways:

  • Tracing the metabolic fate of hydroperoxy eicosanoids

  • Investigating enzyme specificity in eicosanoid metabolism

  • Studying the interconversion of different eicosanoid species

  • Examining the roles of these compounds in cell signaling and inflammatory processes

Analytical Standards

As a well-characterized compound, 12(S)-HPETE methyl ester can serve as:

  • A reference standard for chromatographic and mass spectrometric analyses

  • A calibration compound for quantitative analyses of eicosanoids

  • A tool for method development in lipidomics research

  • An internal standard for bioanalytical applications

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